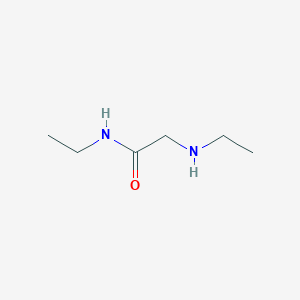

N-ethyl-2-(ethylamino)acetamide

描述

Its structural analogs, however, demonstrate diverse applications in medicinal chemistry, agrochemicals, and material science, as discussed below.

属性

IUPAC Name |

N-ethyl-2-(ethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-7-5-6(9)8-4-2/h7H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXEXBEVZURKZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368761 | |

| Record name | N-ethyl-2-(ethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97454-46-1 | |

| Record name | N-ethyl-2-(ethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

N-ethyl-2-(ethylamino)acetamide can be synthesized through various methods. One common approach involves the reaction of ethylamine with ethyl chloroacetate, followed by the addition of ammonia to form the desired product . The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process begins with the halogenation of a precursor compound, followed by hydrolysis, esterification, and amine transesterification steps . These methods are designed to maximize yield and minimize costs, making the compound readily available for various applications.

化学反应分析

Types of Reactions

N-ethyl-2-(ethylamino)acetamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the compound into primary amines.

Substitution: This compound can participate in nucleophilic substitution reactions, where the ethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions typically occur under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include various amides, carboxylic acids, and substituted amines, depending on the specific reaction conditions and reagents used .

科学研究应用

N-ethyl-2-(ethylamino)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.

Industry: It is employed in the production of polymers, resins, and other industrial materials.

作用机制

The mechanism of action of N-ethyl-2-(ethylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity . Additionally, it can modulate signaling pathways by interacting with receptor proteins, leading to changes in cellular functions .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare N-ethyl-2-(ethylamino)acetamide with structurally or functionally related acetamides, highlighting key differences in properties, activities, and applications:

Structural and Functional Analysis

Anti-inflammatory Analogs: The quinazolinone-linked acetamide () demonstrates the significance of aromatic heterocycles in enhancing anti-inflammatory activity. Its ethylamino side chain likely improves solubility and target binding compared to simpler acetamides .

Agrochemical Derivatives : Compounds like alachlor and the triazine-linked acetamide () highlight the role of halogenation (Cl) and bulky substituents in herbicidal activity. These modifications enhance binding to plant-specific enzymes or receptors.

Solvent Applications: N,N-Diethylacetamide () lacks functional complexity but serves as a polar solvent due to its small, symmetric structure. In contrast, this compound’s branched ethyl groups may reduce polarity, limiting its utility as a solvent.

Pharmacological and Toxicological Insights

- Ulcerogenic Potential: The quinazolinone derivative () exhibited lower gastrointestinal toxicity compared to aspirin, suggesting that ethylamino-acetamide derivatives may offer safer profiles for anti-inflammatory applications.

- Herbicide Specificity: Alachlor’s chloro and methoxymethyl groups () confer selectivity for weed enzymes over crops, a feature absent in this compound.

生物活性

N-ethyl-2-(ethylamino)acetamide (NEEAA) is a compound that has gained attention for its potential biological activities, particularly in pharmacology and neurochemistry. This article provides a detailed overview of the biological activity of NEEAA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C6H14N2O

- CAS Number : 2466702

- Molecular Weight : 130.19 g/mol

The structure of NEEAA consists of an ethyl group attached to the nitrogen atom of an ethylamino acetamide backbone, which may influence its interaction with biological targets.

NEEAA has been studied for its interactions with various neurotransmitter systems. Research indicates that it may modulate the activity of the gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system (CNS). Additionally, it has been suggested that NEEAA could interact with glutamate receptors, potentially influencing excitatory neurotransmission.

Pharmacological Effects

-

Neuroprotective Properties :

- Studies have shown that NEEAA exhibits neuroprotective effects against excitotoxicity induced by glutamate, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Case Study : In a rat model of excitotoxicity, administration of NEEAA significantly reduced neuronal death and improved behavioral outcomes, suggesting its potential as a therapeutic agent in neurodegenerative conditions .

-

Antidepressant Activity :

- Preliminary studies indicate that NEEAA may possess antidepressant-like effects in animal models. The compound appears to enhance serotonergic and noradrenergic activity, which are critical pathways in mood regulation.

- Research Finding : In a forced swim test (FST), rats treated with NEEAA showed a significant reduction in immobility time compared to controls, indicating an antidepressant effect.

-

Anti-inflammatory Effects :

- NEEAA has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

- Experimental Data : In cell cultures, NEEAA reduced levels of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS), highlighting its role in modulating inflammatory responses .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Neuroprotective | GABA receptor modulation | |

| Antidepressant | Enhanced serotonergic activity | |

| Anti-inflammatory | Inhibition of cytokine production |

Case Studies

-

Neuroprotection Against Glutamate Toxicity :

- A study investigated the protective effects of NEEAA on cultured neurons exposed to high concentrations of glutamate. Results showed that pretreatment with NEEAA significantly decreased cell death and preserved neuronal integrity.

-

Behavioral Assessment in Animal Models :

- In behavioral tests assessing anxiety and depression-like symptoms, animals treated with NEEAA exhibited reduced anxiety levels and improved mood-related behaviors compared to untreated groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。